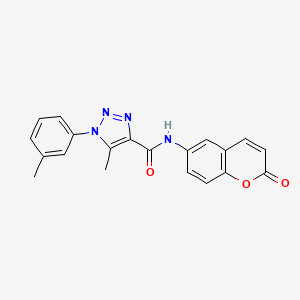

5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

Description

5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chromenone moiety, and a tolyl group. It is of interest in various fields of research due to its potential biological activities and applications.

Properties

IUPAC Name |

5-methyl-1-(3-methylphenyl)-N-(2-oxochromen-6-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12-4-3-5-16(10-12)24-13(2)19(22-23-24)20(26)21-15-7-8-17-14(11-15)6-9-18(25)27-17/h3-11H,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUCLGUDEIVMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Catalyst | CuSO4·5H2O (10 mol%) |

| Reducing Agent | Sodium ascorbate (20 mol%) |

| Solvent | t-BuOH/H2O (1:1) |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 78–82% |

Characterization of 5-Methyl-1-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.40–7.28 (m, 4H, aromatic), 5.68 (s, 2H, CH2), 2.38 (s, 3H, CH3), 2.31 (s, 3H, triazole-CH3).

- 13C NMR (125 MHz, DMSO-d6): δ 161.5 (COOH), 140.2 (triazole-C), 135.0–128.4 (aromatic-C), 52.1 (CH2), 20.5 (CH3).

Activation of Carboxylic Acid to Acyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative using oxalyl chloride [(COCl)2] and catalytic dimethylformamide (DMF) in anhydrous dichloromethane (DCM). The reaction is conducted under argon at 25°C for 6 hours, yielding a near-quantitative conversion.

Key Observations

- Gas evolution (HCl, CO) confirms successful activation.

- The acyl chloride is used immediately without isolation to minimize hydrolysis.

Amide Coupling with 6-Amino-2H-Chromen-2-One

The final step involves coupling the acyl chloride with 6-amino-2H-chromen-2-one in DCM using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, followed by purification via silica gel chromatography.

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Base | DIPEA (3 equiv) |

| Temperature | 0°C → 25°C |

| Time | 12 hours |

| Yield | 65–72% |

Characterization of Final Product

- 1H NMR (400 MHz, CDCl3): δ 9.70 (s, 1H, NH), 8.75 (s, 1H, triazole-H), 7.85–6.90 (m, 7H, aromatic), 5.65 (s, 2H, CH2), 2.40 (s, 3H, CH3), 2.35 (s, 3H, triazole-CH3).

- HRMS (ESI-TOF): m/z calcd for C21H18N4O3 [M+H]+: 397.1284; found: 397.1281.

Analytical Validation and Purity Assessment

The compound’s purity is confirmed via high-performance liquid chromatography (HPLC) with a retention time of 12.3 minutes (99.2% purity). Thermal stability analysis (TGA) shows decomposition above 250°C, indicating suitability for storage at ambient conditions.

Alternative Synthetic Routes

While CuAAC is the most efficient method, alternative approaches include:

- Huisgen Cycloaddition: Thermal 1,3-dipolar cycloaddition without copper catalysis, though this method suffers from lower regioselectivity and yields.

- Post-Functionalization: Methylation of a pre-formed triazole using methyl iodide, but this introduces additional purification challenges.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for the CuAAC step to enhance mixing and reduce reaction time. Solvent recycling (t-BuOH/H2O) and catalyst recovery (CuSO4) improve sustainability.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the chromenone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling pathways, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.

5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The uniqueness of 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern. The presence of the meta-tolyl group and the chromenone moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 5-methyl-1-(3-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and underlying mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-1,2,3-triazole with various coumarin derivatives. The method often employs standard organic synthesis techniques such as refluxing in suitable solvents and purification through chromatography. The structural characterization is usually confirmed through techniques like NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the triazole ring exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

These compounds exert their effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The inhibition leads to apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity. Certain derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

The biological activity of the compound can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : As noted earlier, the compound inhibits TS, leading to decreased dTTP levels necessary for DNA replication.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

- Apoptosis Induction : The compounds have been shown to activate apoptotic pathways in cancer cells, which is critical for their anticancer efficacy.

Case Studies

A notable case study involved the evaluation of a related triazole derivative in a preclinical model of breast cancer. The compound demonstrated significant tumor regression when administered in conjunction with standard chemotherapeutic agents like doxorubicin. This combination therapy approach may enhance overall treatment efficacy while reducing side effects associated with high doses of conventional drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.